molecular formula C19H25N3O2 B6120597 4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide

4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide

Katalognummer B6120597
Molekulargewicht: 327.4 g/mol
InChI-Schlüssel: ZXGWGHUQCNWLKQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide is a chemical compound that has gained attention in the scientific community for its potential applications in medical research. This compound is commonly referred to as MPHP-2201 and is classified as a synthetic cannabinoid. In recent years, there has been a growing interest in the use of synthetic cannabinoids for medical research due to their potential therapeutic properties.

Wirkmechanismus

MPHP-2201 acts as an agonist for the cannabinoid receptors CB1 and CB2, which are found throughout the body. These receptors play a key role in regulating various physiological processes, including pain perception, mood, and appetite. By binding to these receptors, MPHP-2201 can modulate their activity, leading to various physiological effects.
Biochemical and Physiological Effects:
MPHP-2201 has been shown to have a range of biochemical and physiological effects, including pain relief, sedation, and changes in appetite. These effects are thought to be mediated by the compound's interactions with the endocannabinoid system.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of MPHP-2201 is that it is a synthetic compound, which means that it can be easily synthesized and standardized for use in laboratory experiments. However, one limitation of MPHP-2201 is that it is a relatively new compound, and its long-term effects and potential risks are not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on MPHP-2201. One area of research could focus on the compound's potential as a treatment for various medical conditions, including chronic pain, anxiety, and depression. Other areas of research could investigate the compound's potential as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, future research could investigate the long-term effects and potential risks of MPHP-2201, as well as its potential interactions with other drugs and medications.

Synthesemethoden

The synthesis of MPHP-2201 involves several steps, including the reaction of 4-methyl-1,3-oxazole-5-carboxylic acid with 1-(3-phenylpropyl)piperidine to form an intermediate product. This intermediate product is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product, MPHP-2201.

Wissenschaftliche Forschungsanwendungen

MPHP-2201 has been the subject of several scientific studies, with researchers investigating its potential applications in medical research. One area of research has focused on the compound's potential as a treatment for various medical conditions, including chronic pain, anxiety, and depression. Other studies have investigated the compound's potential as a tool for studying the endocannabinoid system and its role in various physiological processes.

Eigenschaften

IUPAC Name

4-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]-1,3-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-15-18(24-14-20-15)19(23)21-17-10-6-12-22(13-17)11-5-9-16-7-3-2-4-8-16/h2-4,7-8,14,17H,5-6,9-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGWGHUQCNWLKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)C(=O)NC2CCCN(C2)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,3-oxazole-5-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.